molecular formula C7H11Br B2521334 1-(Bromomethyl)-1-ethenylcyclobutane CAS No. 2287268-04-4

1-(Bromomethyl)-1-ethenylcyclobutane

Cat. No.: B2521334
CAS No.: 2287268-04-4
M. Wt: 175.069
InChI Key: ZTHVWGQSGSVBJG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethenylcyclobutane (C₇H₁₁Br, molecular weight: 175.07 g/mol) is a bicyclic organobromine compound featuring a cyclobutane ring substituted with a bromomethyl (-CH₂Br) and an ethenyl (vinyl, -CH=CH₂) group. Its strained cyclobutane ring and dual functional groups make it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and alkylation processes.

Properties

IUPAC Name

1-(bromomethyl)-1-ethenylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br/c1-2-7(6-8)4-3-5-7/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHVWGQSGSVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-ethenylcyclobutane typically involves the bromomethylation of cyclobutene derivatives. One common method includes the reaction of cyclobutene with bromomethylating agents such as paraformaldehyde and hydrobromic acid (HBr) in the presence of acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethenylcyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.

    Electrophilic Addition: Bromine (Br₂) or chlorine (Cl₂) in organic solvents like carbon tetrachloride (CCl₄) are typical reagents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

    Substitution: Products include hydroxymethyl or aminomethyl derivatives.

    Addition: Dihalo derivatives such as 1,2-dibromo-1-(bromomethyl)cyclobutane.

    Oxidation: Products may include carboxylic acids or ketones.

Scientific Research Applications

1-(Bromomethyl)-1-ethenylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethenylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive due to the presence of the bromine atom, which can be easily displaced by nucleophiles. The ethenyl group, on the other hand, can participate in addition reactions with electrophiles. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of stable intermediates such as bromonium ions .

Comparison with Similar Compounds

Cyclobutane Derivatives with Varied Substituents

The substitution pattern on the cyclobutane ring significantly influences reactivity and applications. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(Bromomethyl)-1-ethenylcyclobutane C₇H₁₁Br Bromomethyl, Ethenyl 175.07 High ring strain; potential for cycloadditions N/A
1-(Bromomethyl)-3-methylcyclobutane C₆H₁₁Br Bromomethyl, Methyl 163.06 Used in alkylation reactions
1-(Bromomethyl)-1-(Ethoxymethyl)cyclobutane C₈H₁₅BrO Bromomethyl, Ethoxymethyl 207.11 Stabilized by ether group; storage at unspecified conditions
1-(Bromomethyl)-1-[(Methylsulfanyl)methyl]cyclobutane C₇H₁₃BrS Bromomethyl, Methylsulfanylmethyl 209.15 Sulfur-containing; applications under investigation

Key Observations :

  • Substituent Effects : The ethenyl group in the target compound enhances electrophilicity at the cyclobutane ring, favoring ring-opening reactions or [2+2] cycloadditions. In contrast, methyl or ethoxymethyl substituents (e.g., ) reduce ring strain and stabilize the structure, making them more suitable for stepwise alkylation.
  • Stability : Ether (C₈H₁₅BrO, ) and thioether (C₇H₁₃BrS, ) derivatives exhibit enhanced stability compared to the ethenyl analog due to electron-donating groups.

Linear Alkyl Bromides vs. Cyclic Analogs

Linear bromides like 1-bromobutane (C₄H₉Br, MW 137.02 g/mol ) differ markedly in reactivity:

Property This compound 1-Bromobutane
Structure Cyclic, strained Linear
Reactivity Prone to ring-opening (SN1/SN2) Classic SN2 substrate
Boiling Point Not reported 101–102°C
Applications Specialty synthesis Solvent, alkylation

The cyclobutane’s ring strain increases its susceptibility to nucleophilic attack compared to linear analogs, enabling unique reaction pathways in cyclopropanation or polymer chemistry.

Other Cyclic Bromides

Bromomethyl-substituted heterocycles, such as 4-(bromomethyl)oxane (tetrahydropyranyl bromide), are employed in medicinal chemistry (e.g., TC-1698 synthesis ). These compounds exhibit:

  • Lower Ring Strain : Oxane’s six-membered ring reduces steric hindrance, facilitating alkylation of sterically demanding substrates .
  • Biological Relevance : Bromomethyl-oxane derivatives show high affinity for nicotinic receptors (Ki = 0.78 nM ), whereas cyclobutane analogs are less explored in pharmacology.

Biological Activity

1-(Bromomethyl)-1-ethenylcyclobutane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H9Br
  • Molecular Weight : 163.05 g/mol
  • IUPAC Name : this compound

The compound features a bromomethyl group attached to a cyclobutane ring, which is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily related to its reactivity due to the bromine atom. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Preliminary studies suggest that brominated compounds, including this compound, may possess antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with microbial cell membranes or enzymes, potentially disrupting their function.

Anticancer Potential

Similar compounds have been studied for their anticancer effects. The alkylating nature of brominated compounds allows them to form covalent bonds with DNA, leading to potential cytotoxic effects on cancer cells. Research into the specific mechanisms by which this compound may induce apoptosis in cancer cells is ongoing.

The mechanism of action for this compound is primarily attributed to the electrophilic nature of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of new biologically active compounds.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial properties of various brominated compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateLow
Control Compound AHighModerate
Control Compound BLowHigh

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of various brominated compounds on human cancer cell lines demonstrated that this compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
Cancer Cell Line A153
Cancer Cell Line B104
Normal Cell Line>50-

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